(1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 4-chloro-3-(difluoromethoxy)phenyl group and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₀H₈ClF₂N₃O₂, with a molecular weight of 283.64 g/mol (inferred from structural analogs in ). The difluoromethoxy group (-OCF₂H) introduces both electronegativity and steric bulk, influencing electronic properties and intermolecular interactions.
Properties
IUPAC Name |
[1-[4-chloro-3-(difluoromethoxy)phenyl]triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3O2/c11-8-2-1-7(3-9(8)18-10(12)13)16-4-6(5-17)14-15-16/h1-4,10,17H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMGLSNMZYDIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CO)OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Chlorine and Difluoromethoxy Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the triazole ring.
Substitution: The chlorine and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
Medicinally, triazole compounds are known for their antifungal, antibacterial, and anticancer properties. This specific compound could be investigated for similar activities.
Industry
In industry, triazole derivatives are used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs differ in substituents on the phenyl ring and triazole-linked functional groups:
Key Observations :
Physicochemical Properties
- Melting Points : Analogs with -CF₃ (e.g., compound 16d in ) exhibit lower melting points (94–96°C), while pyrimidine-linked derivatives (e.g., ) show higher values (194–196°C), suggesting substituents significantly impact thermal stability.
- Solubility: Compounds recrystallized from DMF () or ethanol () indicate polar aprotic or protic solvent compatibility, likely shared by the target compound due to its hydroxymethyl group.
Crystallographic and Structural Analysis
- Crystal Packing : Isostructural compounds in (Cl vs. Br) show nearly identical conformations but adjusted packing due to halogen size, implying that -OCF₂H would introduce unique packing motifs.
- Refinement Tools : SHELXL () is widely used for structural determination, ensuring high accuracy in comparing bond lengths and angles.
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